4-(n-Methoxysulfamoyl)-N-methylbenzamide
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Overview
Description
4-(n-Methoxysulfamoyl)-N-methylbenzamide is an organic compound that features a benzamide core with a methoxysulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-Methoxysulfamoyl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with methoxysulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(n-Methoxysulfamoyl)-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxysulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(n-Methoxysulfamoyl)-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(n-Methoxysulfamoyl)-N-methylbenzamide involves its interaction with specific molecular targets. The methoxysulfamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(n-Methoxysulfamoyl)-3,5-dimethylphenylboronic acid
- 4-Methoxy-3-(N-methoxysulfamoyl)phenylboronic acid
Uniqueness
4-(n-Methoxysulfamoyl)-N-methylbenzamide is unique due to its specific substitution pattern and the presence of both methoxysulfamoyl and N-methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O4S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-(methoxysulfamoyl)-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-10-9(12)7-3-5-8(6-4-7)16(13,14)11-15-2/h3-6,11H,1-2H3,(H,10,12) |
InChI Key |
CWIHWQWNSDAUOY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)NOC |
Origin of Product |
United States |
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